Benactyzine hydrochloride

Übersicht

Beschreibung

Benactyzine Hydrochloride is an anticholinergic drug that was historically used in the treatment of clinical depression and anxiety disorders. It was introduced to the market in the United States in 1957 by Merck under the tradename Suavitil. it was later withdrawn from the market due to serious side effects, including dry mouth, nausea, and at high doses, deliriant and hallucinogenic effects .

Vorbereitungsmethoden

The synthesis of Benactyzine Hydrochloride involves the esterification of benzilic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions. The product is then purified through recrystallization. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Benactyzinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Es kann unter starken oxidativen Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Ester- und Aminfunktionsgruppe.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Benactyzine is classified as a muscarinic antagonist, specifically targeting the muscarinic acetylcholine receptor M5. Its chemical structure is represented by the molecular formula with a molecular weight of 363.878 g/mol . The compound exhibits anticholinergic properties, which means it can inhibit the action of acetylcholine at muscarinic receptors, leading to various physiological effects.

Historical Clinical Applications

Benactyzine was originally approved for use in treating depression and anxiety disorders. Clinical reports from the late 1950s indicated some efficacy in alleviating symptoms associated with these conditions . However, due to significant side effects such as hallucinations and cognitive disturbances, its use was curtailed, leading to its withdrawal from the market in many regions .

Current Research Applications

Despite its withdrawal from clinical use, benactyzine is actively utilized in scientific research:

- Neuropharmacology Studies : Researchers investigate its effects on cholinergic systems to better understand diseases like Alzheimer's and other neurodegenerative disorders.

- Animal Models : Studies have shown that benactyzine can be beneficial in models of organophosphate (OP) poisoning. It has demonstrated protective effects against CNS damage when used in conjunction with other agents like atropine .

- Prodrug Development : Recent investigations have focused on creating prodrugs combining benactyzine with GABA (gabactyzine) to enhance therapeutic efficacy while minimizing adverse effects. Preliminary studies suggest that this combination could improve safety profiles and counteract cognitive side effects associated with benactyzine alone .

Comparative Efficacy in Research

The following table summarizes key studies and findings related to benactyzine's applications:

Wirkmechanismus

Benactyzine Hydrochloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This inhibition reduces the activity of the parasympathetic nervous system, leading to its anticholinergic effects. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are those related to cholinergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Benactyzinhydrochlorid ähnelt anderen Anticholinergika wie Atropin, Scopolamin und Dicyclomin. Es hat eine stärkere antimuskarinische Wirkung als Atropin und bietet bei kombinierter Anwendung mit einem Cholinesterase-Reactivators einen größeren Schutz bei experimenteller Organophosphatvergiftung . Seine Einzigartigkeit liegt in seiner spezifischen chemischen Struktur und seiner historischen Verwendung als Antidepressivum.

Ähnliche Verbindungen

- Atropin

- Scopolamin

- Dicyclomin

- Oxybutynin

Biologische Aktivität

Benactyzine hydrochloride, a compound belonging to the class of anticholinergic agents, has garnered attention for its biological activity, particularly in the context of treating organophosphate (OP) poisoning and its effects on the central nervous system (CNS). This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant studies and data.

Pharmacological Profile

Mechanism of Action

Benactyzine functions primarily as an antagonist at muscarinic acetylcholine receptors, particularly M5, and has additional effects on nicotinic receptors. This dual action contributes to its therapeutic effects in managing symptoms associated with cholinergic toxicity. The compound exhibits both anticholinergic and anti-glutamatergic properties, making it a potential candidate for counteracting excitotoxicity in OP poisoning scenarios .

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : Approximately 295.82 g/mol

- Solubility : Soluble in water as hydrochloride salt.

Biological Effects

Effects on CNS Function

Research indicates that benactyzine can induce various CNS effects, including:

- Increased pulse rate and blood pressure.

- Induction of an intoxicated state characterized by impaired concentration, attention deficits, and short-term memory loss .

- In animal studies, benactyzine demonstrated neuroprotective effects when used in conjunction with other agents against OP-induced seizures .

Clinical Applications

Benactyzine has been used in emergency medicine for OP poisoning. Its combination with other drugs like atropine and oximes has shown improved recovery outcomes in non-human primates exposed to high doses of soman . The drug’s ability to mitigate cognitive deficits associated with cholinergic overstimulation highlights its significance in therapeutic protocols.

Case Studies

-

Chronic Schizophrenia Treatment

A study involving 60 chronic schizophrenic patients reported that this compound was evaluated for its efficacy in managing psychotic symptoms. The findings suggested that while some patients experienced symptom relief, the drug's side effects limited its long-term use . -

Organophosphate Poisoning

In a controlled study on rats exposed to tabun (an OP agent), benactyzine was administered as part of a treatment regimen alongside other antidotes. The results indicated that the combination therapy significantly reduced mortality rates and improved neurological outcomes compared to control groups receiving standard treatments .

Adverse Effects

Despite its therapeutic potential, this compound is associated with several adverse effects:

- Psychosis : Reported at high doses (1300 mg), leading to discontinuation of treatment due to severe delirium and psychotic episodes .

- Cognitive Impairment : Patients have reported dizziness, thought-blocking, and depersonalization at therapeutic doses .

Comparative Efficacy

A comparative analysis of benactyzine with other anticholinergic agents shows varying degrees of efficacy in treating conditions related to cholinergic toxicity:

| Drug | Efficacy in OP Poisoning | Side Effects |

|---|---|---|

| Benactyzine | High | Psychosis, Delirium |

| Atropine | Moderate | Dry mouth, Blurred vision |

| Scopolamine | Low | Sedation |

Eigenschaften

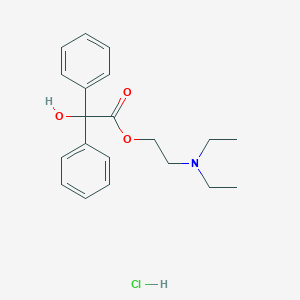

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEHOOLYWQBGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052774 | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-37-4 | |

| Record name | Benactyzine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benactyzine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benactyzine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benactyzine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENACTYZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R628272Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.